molecular formula C9H5BrFNO2 B13679037 7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13679037
M. Wt: 258.04 g/mol
InChI Key: VMEAXQWJZMTQQY-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and synthetic organic chemistry. This compound features a unique structure with bromine, fluorine, and methyl substituents on a benzo[d][1,3]oxazin-4-one core, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of a suitable benzo[d][1,3]oxazin-4-one derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The scalability of the synthesis is crucial for producing sufficient quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets. The compound may also modulate signaling pathways and cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methyl groups on the benzo[d][1,3]oxazin-4-one core makes it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore set it apart from other similar compounds.

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

7-bromo-6-fluoro-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H5BrFNO2/c1-4-12-8-3-6(10)7(11)2-5(8)9(13)14-4/h2-3H,1H3

InChI Key

VMEAXQWJZMTQQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)O1)F)Br

Origin of Product

United States

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